molecular formula C18H20N2O5S2 B12180215 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide

Cat. No.: B12180215
M. Wt: 408.5 g/mol
InChI Key: FWHOFWUAUBTRSP-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is a benzamide derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a phenylsulfonylaminomethyl substituent.

Properties

Molecular Formula

C18H20N2O5S2

Molecular Weight

408.5 g/mol

IUPAC Name

4-(benzenesulfonamidomethyl)-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C18H20N2O5S2/c21-18(20-16-10-11-26(22,23)13-16)15-8-6-14(7-9-15)12-19-27(24,25)17-4-2-1-3-5-17/h1-9,16,19H,10-13H2,(H,20,21)

InChI Key

FWHOFWUAUBTRSP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Amidation of 4-(Aminomethyl)Benzoic Acid

The benzamide backbone is typically constructed via coupling between 4-(aminomethyl)benzoic acid and tetrahydrothiophene-3-amine derivatives. Key methods include:

Table 1: Amidation Methods for Intermediate Formation

MethodReagents/ConditionsYield (%)Key ObservationsSource
Carbodiimide-mediatedEDC·HCl, HOBt, DMF, 0°C → RT, 12 h78High purity but requires purification
Mixed anhydrideClCO₂Et, NMM, THF, -15°C, 2 h65Scalable but moisture-sensitive
Direct couplingHATU, DIPEA, DCM, 24 h82Efficient for sterically hindered amines

The tetrahydrothiophene-3-amine precursor is synthesized via Buchwald-Hartwig amination of tetrahydrothiophene-1,1-dioxide with aryl halides, as demonstrated in analogous systems. Catalytic systems such as Pd(OAc)₂/Xantphos enable C–N bond formation at 80–100°C with yields up to 75%.

Sulfonylation of the Aminomethyl Group

Introducing the phenylsulfonamide moiety requires careful handling due to the nucleophilic nature of the primary amine.

Direct Sulfonylation

Reaction with phenylsulfonyl chloride in dichloromethane or THF under basic conditions (e.g., pyridine or Et₃N):

Intermediate+PhSO2ClEt3N, DCMTarget Compound\text{Intermediate} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound}

Optimization Insights :

  • Temperature : 0°C → RT minimizes side reactions (e.g., sulfonate ester formation).

  • Stoichiometry : 1.2 equiv PhSO₂Cl ensures complete conversion.

  • Workup : Aqueous NaHCO₃ wash removes excess sulfonyl chloride.

Table 2: Sulfonylation Efficiency Across Solvents

SolventBaseTime (h)Yield (%)Purity (%)
DCMEt₃N48895
THFPyridine67689
AcetoneDMAP38192

Oxidation of Tetrahydrothiophene to 1,1-Dioxide

The tetrahydrothiophene ring must be oxidized to the 1,1-dioxide form. Two predominant methods are employed:

Peracid-Mediated Oxidation

Using mCPBA (3-chloroperbenzoic acid) in dichloromethane:

Tetrahydrothiophene+mCPBADCM, 0°C1,1-Dioxide\text{Tetrahydrothiophene} + \text{mCPBA} \xrightarrow{\text{DCM, 0°C}} \text{1,1-Dioxide}

  • Yield : 90–95% with 2.2 equiv mCPBA.

  • Limitation : Requires rigorous exclusion of moisture to prevent epoxidation side reactions.

Hydrogen Peroxide/Urea Adduct System

A greener alternative using 30% H₂O₂ and urea in acetic acid:

Tetrahydrothiophene+H2O2AcOH, 50°C1,1-Dioxide\text{Tetrahydrothiophene} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH, 50°C}} \text{1,1-Dioxide}

  • Yield : 82% after 8 h.

  • Advantage : Avoids halogenated solvents and peracid hazards.

Integrated Synthetic Protocols

Sequential Approach (Strategy A)

  • Step 1 : Synthesize 4-(aminomethyl)benzamide-tetrahydrothiophene via HATU-mediated coupling (82% yield).

  • Step 2 : Oxidize tetrahydrothiophene with mCPBA (93% yield).

  • Step 3 : Sulfonylate with PhSO₂Cl/Et₃N in DCM (88% yield).

Overall Yield : 82% × 93% × 88% ≈ 67% .

Convergent Approach (Strategy B)

  • Parallel Synthesis : Prepare sulfonamide and 1,1-dioxide intermediates separately.

  • Final Coupling : Use EDC/HOBt to conjugate modules (75% yield).

Advantage : Enables late-stage diversification of sulfonamide groups.

Analytical Characterization and Quality Control

Critical quality attributes include:

  • HPLC Purity : >98% (C18 column, 0.1% TFA/ACN gradient).

  • ¹H NMR : δ 7.8–7.6 (m, aromatic), δ 4.5 (s, CH₂SO₂), δ 3.2–2.8 (m, tetrahydrothiophene protons).

  • MS (ESI+) : m/z 447.1 [M+H]⁺.

Challenges and Mitigation Strategies

  • Sulfonamide Hydrolysis : Avoid aqueous workups at extreme pH. Use buffered conditions (pH 6–8).

  • Oxidation Over-Run : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1).

  • Byproduct Formation : Recrystallize from ethanol/water (7:3) to remove unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the sulfone group or other functional groups.

    Substitution: Various substituents can be introduced to the benzamide or tetrahydrothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group and benzamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Properties of Analogous Benzamide Derivatives

Compound Name Substituents Molecular Weight Key Functional Groups Notable Properties
Target Compound Phenylsulfonylaminomethyl, sulfolane Not provided Sulfonamide, sulfone High polarity, strong H-bonding capacity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide Hexyloxy, 4-isopropylbenzyl Not provided Ether, isopropyl Enhanced lipophilicity, potential for hydrophobic interactions
N-(1,1-dioxidotetrahydro-3-thienyl)-3-methoxy-N-(4-methoxybenzyl)benzamide 3-Methoxy, 4-methoxybenzyl 389.47 Methoxy ethers Moderate solubility, electron-donating effects
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorinated chromenone, pyrazolopyrimidine 589.1 Sulfonamide, fluorine High molecular weight, fluorinated aromatic interactions

Substituent Effects on Pharmacokinetics and Binding

  • Sulfonamide vs. This may enhance target affinity in environments where polar interactions dominate, such as enzyme active sites.
  • Fluorinated Analogues : Fluorine substituents (e.g., in ) improve metabolic stability and enhance hydrophobic interactions. However, the absence of fluorine in the target compound may reduce its logP but increase solubility.

Binding Affinity Predictions (Glide XP Scoring)

Using the Glide XP docking protocol, the target compound’s sulfonamide group is predicted to engage in high-affinity interactions via:

Hydrophobic Enclosure : The phenylsulfonyl group may participate in lipophilic packing within protein pockets.

Hydrogen Bonding: The sulfonamide’s NH and SO₂ groups could form dual H-bonds, a feature absent in ether-substituted analogues.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydrothiophene ring with a sulfonamide group attached to a benzamide core. The molecular formula is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S with a molecular weight of approximately 356.42 g/mol. The presence of the dioxo group in the tetrahydrothiophene moiety enhances its reactivity, which may contribute to its biological effects.

PropertyValue
Molecular FormulaC17H20N2O4SC_{17}H_{20}N_{2}O_{4}S
Molecular Weight356.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Tetrahydrothiophene Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation : The reaction of an amine with a sulfonyl chloride introduces the sulfonamide functionality.
  • Amidation : The benzamide structure is formed through coupling reactions between the amine and the corresponding acid derivative.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Computational predictions suggest that it may exhibit pharmacological effects similar to other compounds with structural similarities.

Pharmacological Profiles

Research indicates that compounds with similar structures often display a range of biological activities, including:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.
  • Anticancer Properties : Inhibition of cancer cell proliferation.

A study using the PASS (Prediction of Activity Spectra for Substances) program suggested that this compound could act as an inhibitor against several targets involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

  • Anticancer Activity : A derivative showed significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology.
  • Enzyme Inhibition : Research demonstrated that similar compounds could inhibit specific kinases involved in cancer signaling pathways, suggesting that this compound may have similar effects.

Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAntimicrobial
Related Compound 1Anticancer
Related Compound 2Anti-inflammatory

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